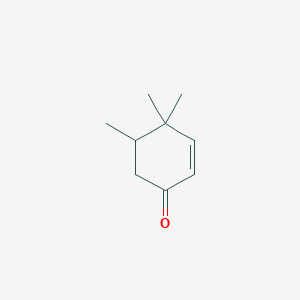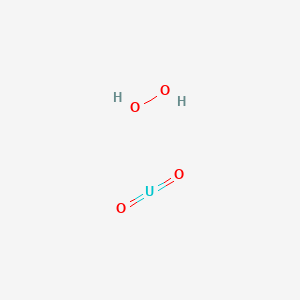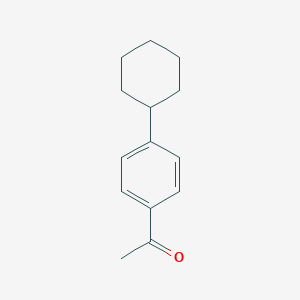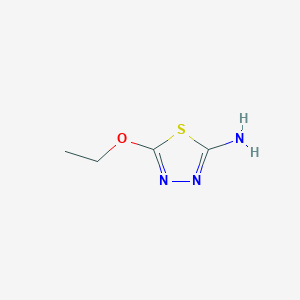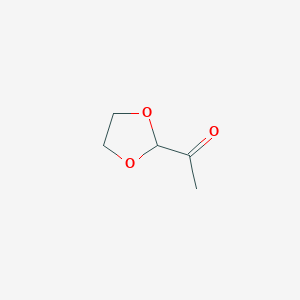
Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) is a chemical compound that is related to other compounds such as 2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone and 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone . These compounds have a molecular structure that includes a 1,3-dioxolane ring .
Synthesis Analysis
The synthesis of compounds similar to Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) has been reported in various studies. For instance, a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed, based on glucose as an eco-friendly reductant .Molecular Structure Analysis
The molecular structure of Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds includes a 1,3-dioxolane ring . This ring structure is a key feature of these compounds and contributes to their chemical properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds are diverse. For example, the reduction of nitro compounds is a widely used method for synthesizing azoxybenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds depend on their molecular structure. For instance, 2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone has a molecular weight of 210.2 .Safety And Hazards
Orientations Futures
The future directions for research on Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds are promising. They have a wide range of applications in scientific research, including their use as liquid crystals, natural and synthetic compounds with various biological activities, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Propriétés
IUPAC Name |
1-(1,3-dioxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVZYJHSSNNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-YL)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

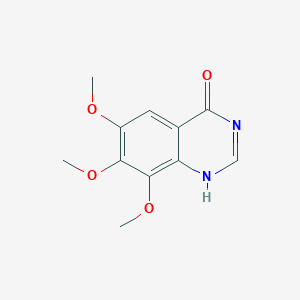
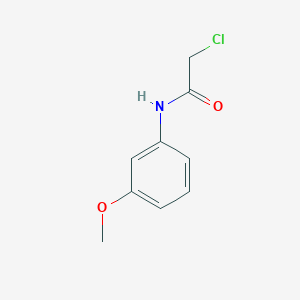
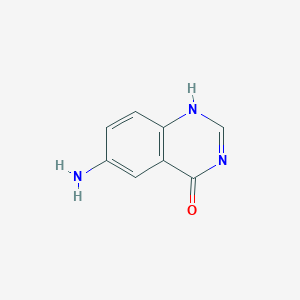
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
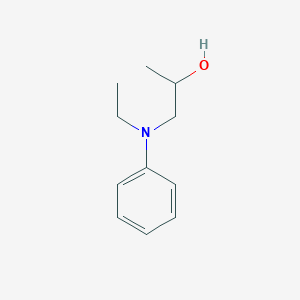
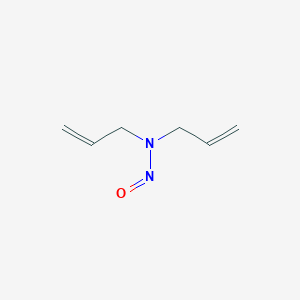
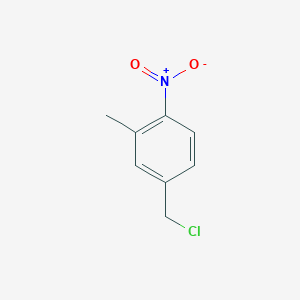
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
